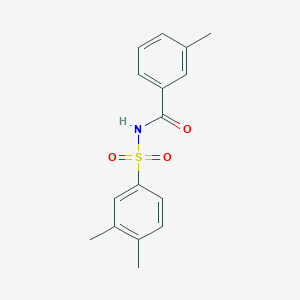
1,14-Dichloro-7-dodecyl-3,6,9,12-tetraoxatetradecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,14-Dichloro-7-dodecyl-3,6,9,12-tetraoxatetradecane is a chemical compound with the molecular formula C20H40Cl2O4. It is a member of the polyether family and is characterized by the presence of two chlorine atoms and a long dodecyl chain. This compound is primarily used as a linker in various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,14-Dichloro-7-dodecyl-3,6,9,12-tetraoxatetradecane typically involves the reaction of dodecyl alcohol with ethylene oxide to form a polyether intermediate. This intermediate is then reacted with thionyl chloride to introduce the chlorine atoms. The reaction conditions generally include:
Temperature: 50-70°C
Solvent: Dichloromethane or chloroform
Catalyst: Pyridine or triethylamine
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves:
Batch or continuous reactors: for the polyether formation.
Chlorination: using thionyl chloride in large reaction vessels.
Purification: through distillation or recrystallization to achieve high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,14-Dichloro-7-dodecyl-3,6,9,12-tetraoxatetradecane undergoes several types of chemical reactions, including:
Nucleophilic substitution: The chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The dodecyl chain can be oxidized to form carboxylic acids or aldehydes.
Reduction: The chlorine atoms can be reduced to form the corresponding hydrocarbons.
Common Reagents and Conditions
Nucleophilic substitution: Sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like DMF or DMSO.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution reactions: Formation of azides, thiols, or ethers.
Oxidation reactions: Formation of carboxylic acids or aldehydes.
Reduction reactions: Formation of hydrocarbons.
Wissenschaftliche Forschungsanwendungen
1,14-Dichloro-7-dodecyl-3,6,9,12-tetraoxatetradecane has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in the modification of biomolecules for drug delivery systems.
Medicine: Utilized in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.
Industry: Applied in the production of surfactants and emulsifiers.
Wirkmechanismus
The mechanism of action of 1,14-Dichloro-7-dodecyl-3,6,9,12-tetraoxatetradecane involves its ability to act as a bifunctional linker. The chlorine atoms can react with nucleophiles, allowing the compound to form covalent bonds with various molecules. This property makes it useful in the conjugation of drugs to antibodies or other targeting molecules. The polyether backbone provides flexibility and solubility, enhancing the compound’s effectiveness in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,14-Diazido-3,6,9,12-tetraoxatetradecane
- 1,14-Dibromo-3,6,9,12-tetraoxatetradecane
- 1,14-Dichloro-3,6,9,12-tetraoxatetradecane
Uniqueness
1,14-Dichloro-7-dodecyl-3,6,9,12-tetraoxatetradecane is unique due to its long dodecyl chain, which imparts hydrophobic properties, making it suitable for applications in hydrophobic environments. The presence of multiple ether linkages provides flexibility and enhances solubility in organic solvents, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
110203-45-7 |
|---|---|
Molekularformel |
C22H44Cl2O4 |
Molekulargewicht |
443.5 g/mol |
IUPAC-Name |
1,2-bis[2-(2-chloroethoxy)ethoxy]tetradecane |
InChI |
InChI=1S/C22H44Cl2O4/c1-2-3-4-5-6-7-8-9-10-11-12-22(28-20-19-26-16-14-24)21-27-18-17-25-15-13-23/h22H,2-21H2,1H3 |
InChI-Schlüssel |
KCWDDHZSOVOWMU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCC(COCCOCCCl)OCCOCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Quinolinium, 1-methyl-2-[2-(3,4,5-trimethoxyphenyl)ethenyl]-, iodide](/img/structure/B14312388.png)
![3-[1-(1H-Indol-3-yl)ethenyl]-2-methyl-1H-indole](/img/structure/B14312395.png)
![2-[(4-Methylphenyl)sulfamoyl]benzoic acid](/img/structure/B14312412.png)

![Heptanamide, 7-[(aminoiminomethyl)amino]-N-[2-[[3-[(3-aminopropyl)amino]propyl]amino]-1-hydroxy-2-oxoethyl]-](/img/structure/B14312426.png)

![6-{[(4-Fluorophenyl)methyl]sulfanyl}-3,5-bis(methylsulfanyl)-1,2,4-triazine](/img/structure/B14312432.png)
![3-[(2-Chloroethyl)sulfanyl]-1,2,4,5-tetrafluorobenzene](/img/structure/B14312438.png)

![3-[(2-Ethylhexanoyl)oxy]-2,2-dimethylpropyl octanoate](/img/structure/B14312448.png)
![4-[4-(Acetyloxy)-2,6-dimethylphenyl]-1-diazoniobut-1-en-2-olate](/img/structure/B14312458.png)


